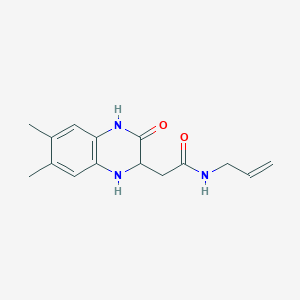
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide, also known as JNJ-26481585, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been shown to exhibit promising anticancer activity.
Mécanisme D'action
The mechanism of action of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves the inhibition of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce the expression of genes that are involved in cell cycle arrest and apoptosis in cancer cells. N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are class I HDAC enzymes.
Biochemical and Physiological Effects:
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is necessary for tumor growth and metastasis. In addition, this compound has been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. Another area of interest is the investigation of the combination of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential use of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide in the treatment of other diseases, such as neurological disorders, is an area of future research.
Méthodes De Synthèse
The synthesis of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves a multistep process that includes the reaction of 2-methyl-5-nitropyridine with 1-cyanobutane in the presence of a base to form the corresponding nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with imidazole-4-carboxylic acid to form the final product.
Applications De Recherche Scientifique
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-5-12(8-16)19-15(21)13-10(2)18-14(20-13)11-6-4-7-17-9-11/h4,6-7,9,12H,3,5H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHGZUHBUYOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709664.png)

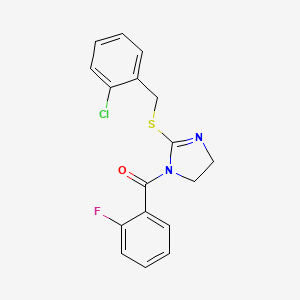
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2709671.png)
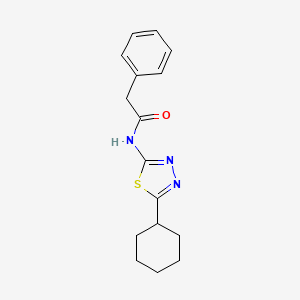
![N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709673.png)
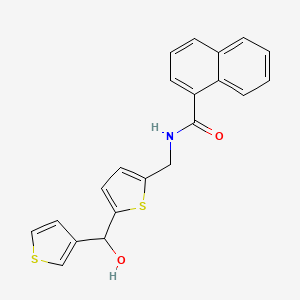
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)
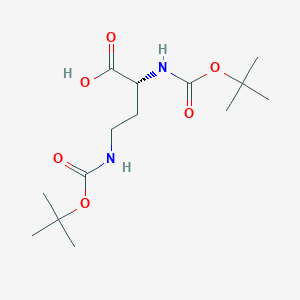
![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2709681.png)
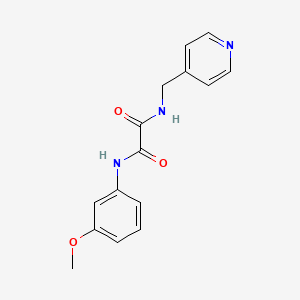
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)
